Home > Products > Screening Compounds P146300 > Zimeldine hydrochloride
Zimeldine hydrochloride - 61129-30-4

Zimeldine hydrochloride

Catalog Number: EVT-412331
CAS Number: 61129-30-4
Molecular Formula: C16H21BrCl2N2O
Molecular Weight: 408.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
One of the SELECTIVE SEROTONIN REUPTAKE INHIBITORS formerly used for depression but was withdrawn worldwide in September 1983 because of the risk of GUILLAIN-BARRE SYNDROME associated with its use. (From Martindale, The Extra Pharmacopoeia, 29th ed, p385)

Alaproclate

Compound Description: Alaproclate is a selective serotonin reuptake inhibitor (SSRI) that has been investigated for its antidepressant properties. [] It is known to increase serotonin levels in the synaptic cleft, thereby enhancing serotonergic neurotransmission.

Relevance: Alaproclate is structurally related to zimeldine hydrochloride as both belong to the SSRI class of antidepressants. These compounds share a similar mechanism of action by blocking the reuptake of serotonin in the brain. Both alaproclate and zimeldine hydrochloride were shown to increase platelet tritiated imipramine binding (Bmax) after three weeks of treatment, suggesting a common effect on serotonin transporter regulation. []

Amitriptyline

Compound Description: Amitriptyline is a tricyclic antidepressant (TCA) that acts as a non-selective monoamine reuptake inhibitor. [, ] It inhibits the reuptake of both serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synapse.

Relevance: While structurally different from zimeldine hydrochloride, amitriptyline is related in its therapeutic application as an antidepressant. Both compounds influence serotonergic neurotransmission, although zimeldine hydrochloride is a more selective serotonin reuptake inhibitor. In contrast, amitriptyline affects both serotonin and norepinephrine reuptake. [, ]

Citalopram

Compound Description: Citalopram is another example of a selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression. []

Relevance: Like zimeldine hydrochloride, citalopram exerts its antidepressant effects primarily through the inhibition of serotonin reuptake. This shared mechanism of action establishes their structural relationship within the SSRI class. []

Desipramine

Compound Description: Desipramine hydrochloride is a tricyclic antidepressant that primarily acts as a norepinephrine reuptake inhibitor, increasing norepinephrine levels in the brain. []

Relevance: Although desipramine hydrochloride primarily targets norepinephrine reuptake, studies have shown that it can also reduce serotonin levels, as measured by 5-HIAA concentrations in cerebrospinal fluid. [] This suggests that desipramine may influence serotonin levels, similar to zimeldine hydrochloride, albeit through a different primary mechanism. Both drugs demonstrate the interconnectedness of neurotransmitter systems in the treatment of depression.

Nortriptyline Hydrochloride

Compound Description: Nortriptyline hydrochloride is another tricyclic antidepressant, similar in structure and function to amitriptyline and desipramine. [] It acts as a non-selective monoamine reuptake inhibitor, affecting both serotonin and norepinephrine levels.

Synthesis Analysis

The synthesis of zimelidine hydrochloride involves several key steps:

  1. Starting Materials: The synthesis begins with brompheniramine as a precursor.
  2. Intermediate Formation: The compound undergoes various chemical transformations to introduce the pyridine ring and the allyl group.
  3. Final Product: The final step involves the formation of zimelidine hydrochloride through the addition of hydrochloric acid to stabilize the compound.

Technical details regarding the reaction conditions, such as temperature and solvent systems, are crucial for optimizing yield and purity but are not extensively documented in available literature.

Molecular Structure Analysis

Zimelidine hydrochloride has a molecular formula of C16H17BrN2C_{16}H_{17}BrN_{2} with a molar mass of approximately 317.230gmol1317.230\,g\cdot mol^{-1}. The structural representation can be illustrated using various formats:

  • SMILES: C[C@@H](N)Cc1cccc(c1Br)c2ccncc2
  • InChI: InChI=1S/C16H17BrN2/c1-12(18)10-11-13-5-3-4-6-14(13)15-7-8-19-17-16(15)9-2/h3-6,10-12H,2,7-11H2,1H3,(H,17,19)

This structure highlights the presence of a bromine atom and nitrogen atoms that are critical for its pharmacological activity .

Chemical Reactions Analysis

Zimelidine hydrochloride participates in several chemical reactions pertinent to its pharmacological activity:

  1. Reuptake Inhibition: It primarily acts by inhibiting the reuptake of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.
  2. Metabolism: Zimelidine is metabolized into norzimelidine, which retains some pharmacological activity and has a longer half-life.

These reactions are essential for understanding its mechanism of action and potential side effects .

Mechanism of Action

The mechanism of action of zimelidine hydrochloride is characterized by its ability to inhibit serotonin reuptake at presynaptic neurons. This inhibition leads to increased levels of serotonin in the synaptic cleft, which is believed to contribute to its antidepressant effects. Unlike many other SSRIs, zimelidine does not significantly affect postsynaptic receptors directly .

Physical and Chemical Properties Analysis

The physical and chemical properties of zimelidine hydrochloride include:

  • Appearance: Typically appears as a white or off-white crystalline powder.
  • Solubility: Soluble in water and ethanol.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

Key physical data:

  • Melting Point: Not extensively documented but typically falls within standard ranges for similar compounds.
  • Elimination Half-life: Approximately 8.4±28.4\pm 2 hours for the parent compound and 19.4±3.619.4\pm 3.6 hours for norzimelidine .
Applications

Zimelidine hydrochloride was primarily used as an antidepressant due to its serotonergic activity. Although it has been withdrawn from clinical use due to safety concerns, it has had applications in research settings exploring:

  • Cataplexy Treatment: Some studies indicated efficacy in treating cataplexy without causing daytime sedation.
  • Ethanol Consumption Studies: Research has evaluated its effects on alcohol consumption behaviors .

Despite its withdrawal from the market, zimelidine remains a subject of interest in pharmacological research due to its unique properties among SSRIs.

Historical Development and Contextual Significance

Origins in Antidepressant Pharmacotherapy

Zimeldine hydrochloride emerged from a transformative era in psychopharmacology where antihistamine derivatives served as unexpected precursors to modern antidepressants. The compound's development was rooted in the observation that certain antihistamines exhibited mood-elevating properties, despite their primary design for allergy treatment. Researchers noted that antihistamines like brompheniramine and pheniramine demonstrated weak serotonin reuptake inhibition alongside their antihistaminergic effects, providing a crucial pharmacological foundation for targeted modification [2] [6]. This discovery aligned with the evolving monoamine hypothesis of depression, which proposed that deficiencies in monoamine neurotransmitters—particularly serotonin—underlay depressive pathophysiology [3] [9].

The structural evolution from antihistamines to zimeldine represents a landmark in rational drug design. Chemists at Astra AB systematically modified the pheniramine scaffold, strategically replacing functional groups to enhance serotonin transporter (SERT) affinity while minimizing interaction with other receptors. This yielded the distinctive pyridylallylamine structure of zimeldine: (Z)-3-(4-bromophenyl)-N,N-dimethyl-3-(pyridin-3-yl)prop-2-en-1-amine hydrochloride [4] [5]. Unlike the tricyclic antidepressants (TCAs) that non-selectively inhibited multiple monoamine transporters and receptor systems, zimeldine demonstrated unprecedented selectivity for serotonin reuptake inhibition. This selectivity promised comparable antidepressant efficacy to TCAs without their problematic anticholinergic, sedative, and cardiovascular side effects [1] [5].

Table 1: Structural Evolution from Antihistamines to Zimeldine Hydrochloride

CompoundChemical ClassPrimary TargetSerotonin Reuptake Inhibition
PheniramineAlkylamine antihistamineHistamine H₁ receptorWeak
BrompheniramineAlkylamine antihistamineHistamine H₁ receptorModerate
ZimeldinePyridylallylamineSerotonin transporter (SERT)Potent and selective
FluoxetinePhenylpropylamineSerotonin transporter (SERT)Potent and selective

Role of Arvid Carlsson and Astra AB in Early SSRI Development

Professor Arvid Carlsson, who would later receive the Nobel Prize in Physiology or Medicine (2000) for his work on dopamine neurotransmission, played a pivotal role in zimeldine's creation. After establishing dopamine's significance in Parkinson's disease, Carlsson turned his attention to serotonin's potential role in affective disorders [6] [9]. His laboratory at the University of Gothenburg conducted seminal research in the late 1960s demonstrating that tricyclic antidepressants like imipramine inhibited serotonin reuptake, challenging the prevailing noradrenergic dominance in depression theory [6] [9]. This fundamental insight—that serotonergic enhancement could mediate antidepressant effects—became the driving hypothesis behind Carlsson's collaboration with Astra AB (now AstraZeneca).

The academic-industry partnership between Carlsson and Astra AB exemplified mechanism-based drug discovery. Carlsson's team provided the scientific rationale and conducted key pharmacological screenings, while Astra AB contributed medicinal chemistry expertise and resources for large-scale synthesis and clinical development [7]. Their joint effort focused on creating molecules with high specificity for the serotonin transporter, culminating in zimeldine's synthesis in 1971 [2] [6]. Carlsson later reflected that zimeldine was developed as both a potential therapeutic agent and a research tool to probe serotonergic function, highlighting the dual scientific-commercial motivations behind the project [7].

The Carlsson-Astra collaboration yielded not only zimeldine but also established the conceptual framework for subsequent SSRI development. David Wong's team at Eli Lilly independently developed fluoxetine from diphenhydramine derivatives during this same period, filing their patent in 1974—two years after zimeldine's patent application [6] [9]. This parallel development underscores the scientific field's convergent focus on serotonin reuptake inhibition as a therapeutic strategy, with Carlsson and Astra AB achieving temporal precedence in both discovery and market introduction.

Table 2: Key Milestones in Early SSRI Development

YearEventKey ActorsSignificance
1968Demonstration of imipramine's serotonergic effectsCarlsson et al.Established serotonin reuptake inhibition as antidepressant mechanism
1971Synthesis of zimeldineCarlsson & Astra ABFirst selective serotonin reuptake inhibitor synthesized
1972Zimeldine patent filedAstra ABCommercial protection for first SSRI
1974Fluoxetine patent filedEli LillyProtection for second SSRI (marketed later)
1982Zimeldine launched (Europe)Astra ABFirst SSRI commercially available

Chronology of Market Introduction and Global Withdrawal

The clinical development and regulatory trajectory of zimeldine hydrochloride followed an accelerated path due to its promising therapeutic profile:

  • 1971: Initial synthesis at Astra AB laboratories [2]
  • 1972: Patent application filed, securing commercial protection [6] [9]
  • 1972-1981: Preclinical studies demonstrating selective serotonin reuptake inhibition and Phase I-III clinical trials establishing antidepressant efficacy comparable to TCAs with improved tolerability [1] [7]
  • 1982: Market approval and launch in Sweden and the United Kingdom under brand names Zelmid® and Normud® [1] [2]

Zimeldine's introduction was met with significant enthusiasm as the first selective serotonin reuptake inhibitor (SSRI) available clinically. Early post-marketing surveillance confirmed its efficacy against depression and noted additional benefits for cataplexy in narcolepsy patients without causing daytime drowsiness—an advantage over existing tricyclic antidepressants used for this indication [2] [5]. The drug's favorable safety profile in overdose and minimal cardiovascular or anticholinergic effects positioned it as a potential revolution in antidepressant pharmacotherapy [1] [6].

However, within 18 months of its European launch, reports emerged linking zimeldine to rare cases of Guillain-Barré syndrome (GBS), a severe autoimmune-mediated peripheral neuropathy characterized by ascending paralysis [1] [2]. Epidemiologic investigations confirmed approximately 1 case per 10,000 treated patients, with temporal association suggesting a causal relationship [1] [7]. This idiosyncratic reaction prompted:

  • Voluntary withdrawal by Astra AB from all markets in 1983 [1] [2]
  • Termination of regulatory review by the U.S. FDA, where Merck held licensing rights [6] [7]
  • Temporary suspicion toward serotonergic drugs, delaying fluoxetine's FDA approval until 1987 [6] [9]

The withdrawal created therapeutic challenges for patients who had responded exceptionally well to zimeldine, though subsequent studies demonstrated no cross-sensitivity with later SSRIs like fluoxetine, enabling safe transition for affected individuals [6]. Despite its market removal, zimeldine's brief tenure validated the SSRI concept and established the commercial viability of selective serotonin reuptake inhibition, paving the way for the successful introduction of fluvoxamine (1983), fluoxetine (1987), and subsequent SSRIs that would dominate antidepressant prescribing for decades [1] [9].

Table 3: Chronology of Zimeldine Hydrochloride Development and Withdrawal

YearRegulatory/Milestone EventGeographical ScopeKey Significance
1971Compound synthesizedSweden (Astra AB)First SSRI created
1972Patent application filedInternationalCommercial protection secured
1982Market approvalUK, Sweden, othersFirst SSRI commercially available
1983Guillain-Barré reportsPost-marketing surveillanceCase reports emerge
Late 1983Voluntary withdrawalGlobalWithdrawn due to safety concerns
1983-1984Scientific publications on GBS linkInternationalCausal relationship confirmed

Properties

CAS Number

61129-30-4

Product Name

Zimeldine hydrochloride

IUPAC Name

(Z)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-3-ylprop-2-en-1-amine;hydrate;dihydrochloride

Molecular Formula

C16H21BrCl2N2O

Molecular Weight

408.2 g/mol

InChI

InChI=1S/C16H17BrN2.2ClH.H2O/c1-19(2)11-9-16(14-4-3-10-18-12-14)13-5-7-15(17)8-6-13;;;/h3-10,12H,11H2,1-2H3;2*1H;1H2/b16-9-;;;

InChI Key

WFUAVXYXJOQWAZ-GVKRCPFFSA-N

SMILES

CN(C)CC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2.O.Cl.Cl

Synonyms

H 102 09
H-102-09
H10209
Hydrochloride, Zimeldine
Hydrochloride, Zimelidine
Zelmid
Zimeldine
Zimeldine Hydrochloride
Zimelidin
Zimelidine
Zimelidine Hydrochloride

Canonical SMILES

CN(C)CC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2.O.Cl.Cl

Isomeric SMILES

CN(C)C/C=C(/C1=CC=C(C=C1)Br)\C2=CN=CC=C2.O.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.